molecular formula C23H41NO3 B12926656 (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 94108-41-5

(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12926656
CAS No.: 94108-41-5
M. Wt: 379.6 g/mol
InChI Key: OLRBXRSNJFXWTD-KTKRTIGZSA-N
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Description

(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by a long aliphatic chain with a double bond in the Z-configuration, attached to a pyrrolidine ring with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as octadec-9-enoic acid and pyrrolidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and at controlled temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid may involve:

    Large-scale reactors: To handle the bulk quantities of reagents.

    Continuous flow systems: To ensure efficient mixing and reaction control.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid (H₂SO₄) or N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: More oxidized ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biomolecular Interactions: Studied for its interactions with proteins and enzymes.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

    Pharmacology: Studied for its effects on various biological targets.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Cosmetics: Potential ingredient in skincare formulations due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways such as oxidative stress response or inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    (E)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with the double bond in the E-configuration.

Uniqueness

    Structural Features: The Z-configuration of the double bond and the specific positioning of the functional groups make it unique.

    Reactivity: Its reactivity profile differs from similar compounds due to the specific arrangement of its functional groups.

This detailed overview provides a comprehensive understanding of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

94108-41-5

Molecular Formula

C23H41NO3

Molecular Weight

379.6 g/mol

IUPAC Name

1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9-

InChI Key

OLRBXRSNJFXWTD-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O

Origin of Product

United States

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